Butan-2-yl heptanoate

Description

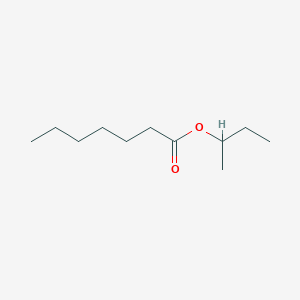

Butan-2-yl heptanoate, also known as sec-butyl heptanoate, is an ester formed by the condensation of heptanoic acid (a seven-carbon medium-chain fatty acid) and butan-2-ol (a branched four-carbon alcohol). Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. Structurally, the branching at the second carbon of the butanol moiety distinguishes it from linear esters like ethyl heptanoate. This compound is primarily utilized in flavor and fragrance industries due to its fruity and brandy-like aroma . However, its specific applications and metabolic pathways are less documented compared to other heptanoate esters, necessitating comparative analysis with structurally or functionally related compounds.

Properties

CAS No. |

119245-03-3 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

butan-2-yl heptanoate |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(12)13-10(3)5-2/h10H,4-9H2,1-3H3 |

InChI Key |

NGCKYGFJLLLFMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl heptanoate typically involves an esterification reaction between butan-2-ol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butan-2-ol+Heptanoic acidH2SO4Butan-2-yl heptanoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Butan-2-yl heptanoate undergoes hydrolysis under acidic or basic conditions to yield heptanoic acid and sec-butanol.

Acid-Catalyzed Hydrolysis

In the presence of H₂SO₄ or HCl, the ester reacts via a nucleophilic acyl substitution mechanism. Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.

Reaction :

Base-Catalyzed Hydrolysis (Saponification)

Strong bases like NaOH cleave the ester bond irreversibly. The reaction is accelerated in polar solvents (e.g., acetone) at elevated temperatures .

Reaction :

Table 1 : Hydrolysis Kinetics Under Basic Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | H₂O | 60 | 92 |

| KOH | EtOH | 80 | 88 |

| TBAF | Acetone | 25 | 83 |

Transesterification

The ester exchanges alkoxy groups with alcohols in the presence of acid or base catalysts. For example, methanolysis produces methyl heptanoate and sec-butanol .

Reaction :

Key Factors :

-

Catalyst : Lewis acids (e.g., FeCl₃) or enzymes (lipases) enhance reaction rates .

-

Solvent : Non-polar solvents (e.g., toluene) favor equilibrium displacement .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis, producing 1-heptene and sec-butanol via a six-membered cyclic transition state .

Reaction :

Mechanistic Insight :

-

Radical intermediates form at higher temperatures, leading to secondary products like CO₂ and alkanes .

Oxidation Reactions

This compound is resistant to mild oxidants but reacts with strong agents (e.g., KMnO₄/H⁺) to form ketones or carboxylic acids via β-scission of the alkyl chain .

Example Pathway :

Friedel-Crafts Acylation

In the presence of AlCl₃, the ester acts as an acylating agent for aromatic rings, though steric hindrance limits reactivity compared to linear esters .

Stability and Reactivity Trends

Scientific Research Applications

Butan-2-yl heptanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its role in the aroma profiles of natural products, such as honey.

Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of butan-2-yl heptanoate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases and lipases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butan-2-yl heptanoate with esters of heptanoic acid and analogous alcohols, focusing on physicochemical properties, sensory profiles, and industrial applications. Data are synthesized from peer-reviewed studies and technical reports (Table 1).

Table 1: Comparative Analysis of Heptanoate Esters

Structural and Functional Differences

- Branching vs.

- Chain Length: Medium-chain heptanoate esters (e.g., ethyl heptanoate) exhibit higher odor activity values (OAVs) in food matrices compared to longer-chain variants (e.g., ethyl caprylate) due to lower detection thresholds .

- Biological Interactions: Heptanoate derivatives show weak agonism for short-chain fatty acid receptors (e.g., GPR43), with potency ranking: propionate > acetate > butyrate > heptanoate .

Industrial and Regulatory Considerations

- Flavor Industry: Ethyl heptanoate dominates applications due to its low detection threshold (2.2 µg/L) and strong association with fruity aromas . This compound’s hypothetical higher molecular weight may limit volatility, reducing its flavor impact unless used in concentrated formulations.

- Pesticides: Bromoxynil heptanoate is a notable outlier, valued for its herbicidal activity and regulated under FAO standards for purity (>930 g/kg) .

- Safety: For untested esters like this compound, regulatory read-across from structurally similar compounds (e.g., allyl heptanoate) is proposed, though this requires validation .

Metabolic and Environmental Behavior

- Separation Efficiency: Heptanoate esters derived from medium-chain carboxylates exhibit higher concentration factors (CF) during recovery processes (e.g., CF for heptanoate = 13× vs. 4–5× for hexanoate) . This property is critical for sustainable production in biorefineries.

- Degradation Pathways: Esters like ethyl heptanoate are prone to enzymatic hydrolysis in fermentation systems, releasing heptanoic acid and ethanol, which can further influence microbial communities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing enantiomerically pure (2R)- and (2S)-butan-2-yl heptanoate?

- Methodological Answer: The synthesis involves reacting (Z)-dodec-5-enoyl chloride with enantiopure (2R)- or (2S)-butan-2-ol in anhydrous benzene under reflux with pyridine as a catalyst. Post-reaction purification includes filtration to remove pyridine hydrochloride, sequential washing with hydrochloric acid and sodium hydroxide solutions, and rotary evaporation to isolate the ester. Typical yields are 75–85% purity (by HPLC), with chiral purity dependent on the starting alcohol enantiomer .

Q. How can liquid-liquid extraction techniques be applied to purify butan-2-yl heptanoate from reaction mixtures?

- Methodological Answer: Ternary phase equilibrium systems (e.g., water-carboxylic acid-ethyl heptanoate) can inform solvent selection. For this compound, similar protocols involve determining solubility curves and tie-line data at controlled temperatures (e.g., 288–308 K). Separation factors and distribution coefficients are calculated to optimize solvent recovery and purity .

Q. What analytical methods are recommended for characterizing this compound and verifying its structural identity?

- Methodological Answer: High-performance liquid chromatography (HPLC) is critical for assessing purity (e.g., 75–85% for synthesized esters) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure, while gas chromatography (GC) coupled with chiral columns can resolve enantiomeric composition.

Advanced Research Questions

Q. How does the enantiomeric configuration of this compound influence its bioactivity as a pheromone in Lepidoptera species?

- Methodological Answer: Field experiments using enantiopure esters (e.g., EFETOV-S-5 [(2R)] and EFETOV-S-S-5 [(2S)]) demonstrate species-specific attraction. For example, (2S)-butan-2-yl (Z)-dodec-5-enoate attracts Adscita geryon males, while the (2R)-enantiomer is effective for Jordanita notata. Bioassays require controlled release dispensers (50 µl doses) and comparison with racemic mixtures to validate enantioselective responses .

Q. What computational strategies can predict host-guest interactions between this compound and cyclodextrins?

- Methodological Answer: Binding energy distribution analysis (BEDAM) with replica exchange molecular dynamics (REMD) simulates λ-scaled interactions between heptanoate derivatives and β-cyclodextrin (βCD). Entropic effects dominate at high λ values (e.g., λ = 0.8–1.0), where carboxylate groups favor wide βCD openings. Free energy landscapes reveal macrostate populations (e.g., 94.5% DOWN at λ = 0.8) and hydrogen-bonding dynamics .

Q. How can experimental design address contradictions in bioactivity data for structurally similar heptanoate esters?

- Methodological Answer: Comparative studies should include:

- Negative controls : Empty dispensers to rule out environmental bias.

- Chiral resolution : Enantiomer-specific testing to isolate stereochemical effects.

- Dose-response curves : Varying concentrations (e.g., 10–100 µl) to identify thresholds for attraction.

For example, (2R)-butan-2-yl (Z)-hexadec-9-enoate showed no activity in Crimea, highlighting chain length and unsaturation impacts .

Q. What role does molecular motion play in the stability of this compound radicals under varying temperatures?

- Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy at low temperatures (e.g., 77 K) reveals restricted proton motion in radicals. Room-temperature averaging of 3-proton positions in ethyl heptanoate radicals (143–137 Mc/sec hyperfine coupling constants) validates dynamic stability models. Data interpretation requires Othmer-Tobias and Bachman correlations to ensure experimental reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.